

# Comparative Safety Analysis of Ivarmacitinib Sulfate for Immuno-inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Ivarmacitinib sulfate |           |
| Cat. No.:            | B10860436             | Get Quote |

A comprehensive guide for researchers and drug development professionals on the safety profile of **Ivarmacitinib sulfate** in comparison to other leading Janus kinase (JAK) inhibitors.

**Ivarmacitinib sulfate**, a selective Janus kinase 1 (JAK1) inhibitor, is an emerging therapeutic agent for a range of immuno-inflammatory diseases. As with any novel immunomodulatory agent, a thorough understanding of its safety profile is paramount for clinical development and therapeutic positioning. This guide provides a comparative analysis of the safety of Ivarmacitinib, drawing upon available clinical trial data and placing it in the context of other widely used JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.

## **Executive Summary of Safety Profile**

Clinical trial data to date indicates that Ivarmacitinib is generally well-tolerated, with a safety profile that is broadly comparable to other selective JAK1 inhibitors. The most frequently reported adverse events are mild to moderate in severity. However, as a class, JAK inhibitors are associated with certain risks, including infections, hematological abnormalities, and changes in lipid profiles. This guide will delve into the specifics of these risks for Ivarmacitinib and its comparators.

## **Mechanism of Action: The JAK-STAT Pathway**

Ivarmacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This pathway is crucial for signaling a wide array of cytokines and growth factors that are implicated in the pathogenesis of autoimmune and



inflammatory disorders. By selectively targeting JAK1, Ivarmacitinib aims to modulate the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.



Click to download full resolution via product page

**Figure 1:** Simplified schematic of the JAK-STAT signaling pathway and the inhibitory action of lvarmacitinib.

## **Comparative Analysis of Adverse Events**

The following tables summarize the incidence of key adverse events (AEs) from clinical trials of Ivarmacitinib and other JAK inhibitors. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are aggregated from separate clinical trial programs, which may have different patient populations and study designs.

# Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) and Serious Adverse Events (SAEs)



| Drug                              | Indicati<br>on              | Dose        | TEAEs<br>(%) | SAEs<br>(%) | Placebo<br>TEAEs<br>(%) | Placebo<br>SAEs<br>(%) | Citation<br>s |
|-----------------------------------|-----------------------------|-------------|--------------|-------------|-------------------------|------------------------|---------------|
| Ivarmaciti<br>nib                 | Rheumat<br>oid<br>Arthritis | 4 mg QD     | 81.5         | -           | 79.3                    | -                      | [1]           |
| 8 mg QD                           | 90.5                        | -           | 79.3         | -           | [1]                     |                        |               |
| Ulcerativ<br>e Colitis            | 4 mg QD                     | 43.9        | -            | 39.0        | -                       | [2]                    |               |
| 8 mg QD                           | 46.3                        | -           | 39.0         | -           | [2]                     |                        | -             |
| 4 mg BID                          | 46.3                        | -           | 39.0         | -           | [2]                     |                        |               |
| Ankylosin<br>g<br>Spondylit<br>is | 4 mg QD                     | 79.7        | -            | 65.6        | -                       | [3]                    |               |
| Tofacitini<br>b                   | Rheumat<br>oid<br>Arthritis | 5 mg BID    | -            | 9.0         | -                       | -                      | [4]           |
| Baricitini<br>b                   | Rheumat<br>oid<br>Arthritis | 4 mg QD     | -            | -           | -                       | -                      | [5]           |
| Upadaciti<br>nib                  | Rheumat<br>oid<br>Arthritis | 15 mg<br>QD | -            | -           | -                       | -                      |               |

Data for SAEs for some Ivarmacitinib trials and specific TEAE/SAE rates for comparators were not readily available in the initial search results.

## **Table 2: Incidence of Infections**



| Drug                   | Indication              | Dose      | Serious<br>Infections<br>(events/100<br>PY) | Herpes<br>Zoster<br>(events/100<br>PY) | Citations |
|------------------------|-------------------------|-----------|---------------------------------------------|----------------------------------------|-----------|
| Ivarmacitinib          | Rheumatoid<br>Arthritis | 4 mg/8 mg | Slightly<br>higher than<br>placebo          | -                                      | [1]       |
| Tofacitinib            | Rheumatoid<br>Arthritis | All doses | 2.5                                         | 3.6                                    | [4]       |
| Psoriatic<br>Arthritis | All doses               | 1.2       | 1.8                                         | [4]                                    |           |
| Ulcerative<br>Colitis  | All doses               | 1.7       | 3.5                                         | [4]                                    | _         |
| Baricitinib            | Rheumatoid<br>Arthritis | -         | -                                           | -                                      | -         |
| Upadacitinib           | Rheumatoid<br>Arthritis | 15 mg QD  | -                                           | -                                      | -         |

PY = Patient-Years. More specific data on infection rates for Ivarmacitinib and comparators is needed for a complete comparison.

## **Table 3: Hematological and Laboratory Abnormalities**



| Drug                        | Parameter Effect        |                                                                            | Citations |  |
|-----------------------------|-------------------------|----------------------------------------------------------------------------|-----------|--|
| Ivarmacitinib               | -                       | Data on specific<br>laboratory<br>abnormalities not yet<br>fully reported. |           |  |
| Tofacitinib                 | LDL/HDL Cholesterol     | Increase                                                                   | [6][7]    |  |
| Baricitinib                 | Neutrophils             | Moderate, transient decreases                                              | [8]       |  |
| Lymphocytes                 | Transient increases     | [8]                                                                        | _         |  |
| Platelets                   | Transient increases     | [8]                                                                        | _         |  |
| LDL/HDL Cholesterol         | Increase                |                                                                            | _         |  |
| Upadacitinib                | Neutrophils             | Dose-dependent decrease                                                    | [9]       |  |
| Hemoglobin                  | Dose-dependent decrease | [9]                                                                        |           |  |
| Liver Enzymes               | Increase                | [9]                                                                        | _         |  |
| Creatinine<br>Phosphokinase | Increase                | [9]                                                                        | _         |  |
| LDL/HDL Cholesterol         | Increase                | [10]                                                                       |           |  |

# Adverse Events of Special Interest (AESI) for JAK Inhibitors

Regulatory agencies have highlighted several adverse events of special interest for the JAK inhibitor class, including major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies.

In clinical trials for ulcerative colitis, no deaths or major adverse cardiovascular or thromboembolic events were reported with Ivarmacitinib.[2] A phase II study in alopecia areata reported two serious adverse events: follicular lymphoma and COVID-19 pneumonia.[6]



For comparison, a review of Tofacitinib across multiple indications found the incidence rate of MACE to be 0.4 events per 100 patient-years in patients with rheumatoid arthritis.[4] Head-to-head studies and meta-analyses suggest that while there may be some differences in the safety profiles among JAK inhibitors, the overall risks for serious infections, malignancies, and MACE are broadly similar when compared to TNF antagonists.[11][12] However, some studies have indicated a slightly higher risk of venous thromboembolism with JAK inhibitors compared to TNF antagonists.[11]

## **Experimental Protocols for Safety Assessment**

The safety of Ivarmacitinib in clinical trials is assessed through a standardized and rigorous process. While specific protocols for each Ivarmacitinib trial are proprietary, the general methodology for safety monitoring in JAK inhibitor trials includes the following:

- 1. Adverse Event Monitoring and Reporting:
- All adverse events (AEs), regardless of severity or perceived relationship to the study drug, are recorded at each study visit.
- AEs are graded for severity, typically using a standardized system like the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13]
- Serious adverse events (SAEs) are reported to regulatory authorities on an expedited basis.
- 2. Laboratory Monitoring:
- A comprehensive panel of laboratory tests is conducted at baseline and at regular intervals throughout the study.
- This typically includes:
  - Hematology: Complete blood count with differential (to monitor for neutropenia, lymphopenia, and anemia).
  - Clinical Chemistry: Liver function tests (ALT, AST, bilirubin), kidney function tests (creatinine), and creatinine phosphokinase (CPK).
  - Lipid Panel: Total cholesterol, LDL, HDL, and triglycerides.







- 3. Vital Signs and Physical Examinations:
- Regular monitoring of vital signs (blood pressure, heart rate, temperature) and comprehensive physical examinations are performed.
- 4. Adjudication of Key Adverse Events:
- For adverse events of special interest, such as MACE, VTE, and malignancies, an independent Clinical Endpoint Committee (CEC) is often employed.[14][15]
- The CEC, comprised of experts blinded to treatment allocation, reviews relevant source documents to provide an unbiased assessment of the event.[14][15] This ensures consistency and accuracy in the reporting of these critical safety outcomes.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy and Safety of Ivarmacitinib in Patients With Moderate-to-Severe, Active, Ulcerative Colitis: A Phase II Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Ivarmacitinib, a Selective JAK1 Inhibitor, in Patients With Active Ankylosing Spondylitis: Results From an Adaptive Seamless Phase 2/3 Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse events of special interest in clinical trials of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis and psoriasis with 37 066 patient-years of tofacitinib exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Profiles in Patients With Ulcerative Colitis Receiving Tofacitinib—Implications for Cardiovascular Risk and Patient Management [escholarship.org]
- 7. Lipid Changes After Induction Therapy in Patients with Inflammatory Bowel Disease: Effect of Different Drug Classes and Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in selected haematological parameters associated with JAK1/JAK2 inhibition observed in patients with rheumatoid arthritis treated with baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effect of Upadacitinib on Lipid Profile and Cardiovascular Events: A Meta-Analysis of Randomized Controlled Trials [mdpi.com]
- 11. Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative efficacy and safety of tofacitinib, baricitinib, upadacitinib, and filgotinib in comparison to adalimumab in patients with active rheumatoid arthritis PubMed



[pubmed.ncbi.nlm.nih.gov]

- 13. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and peficitinib as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- To cite this document: BenchChem. [Comparative Safety Analysis of Ivarmacitinib Sulfate for Immuno-inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860436#comparative-analysis-of-ivarmacitinib-sulfate-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com